Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-
Description
The compound Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- features a quinoline core substituted with a methoxy group at position 2 and an indole moiety at position 3. The indole is further functionalized at its 5-position with a piperazinylmethyl group.
Properties
CAS No. |
820977-27-3 |
|---|---|
Molecular Formula |
C23H24N4O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-methoxy-3-[5-(piperazin-1-ylmethyl)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C23H24N4O/c1-28-23-19(13-17-4-2-3-5-20(17)26-23)22-14-18-12-16(6-7-21(18)25-22)15-27-10-8-24-9-11-27/h2-7,12-14,24-25H,8-11,15H2,1H3 |
InChI Key |
DOJAUXABQKQJSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=CC4=C(N3)C=CC(=C4)CN5CCNCC5 |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The quinoline scaffold is synthesized via condensation of 2-aminobenzaldehyde derivatives with ketones. For 2-methoxyquinoline:
Palladium-Catalyzed Cyclization
Aryl halides undergo cyclization with alkynes to form quinolines:
- Substrate : 2-Iodo-3-methoxyaniline.
- Catalyst : Pd(OAc)₂ (5 mol%), XPhos (10 mol%).
- Conditions : CO atmosphere (1 atm), DMF, 100°C, 12 h.
- Yield : 82%.
Synthesis of the Indole-Piperazine Moiety
Indole Ring Formation
The indole core is constructed via Fischer indole synthesis:
Piperazinylmethyl Functionalization
Method A : Nucleophilic substitution on 5-bromoindole:
- Reactants : 5-Bromo-1H-indole, piperazine (excess).
- Conditions : K₂CO₃, DMF, 120°C, 24 h.
- Yield : 58%.
Method B : Reductive amination:
Coupling Strategies
Buchwald-Hartwig Amination
Palladium-catalyzed C–N coupling links indole-piperazine to quinoline:
Ullmann-Type Coupling
Copper-mediated coupling under milder conditions:
Optimization and Purification
Salt Formation for Intermediate Isolation
Chemical Reactions Analysis
Heck Coupling and Cyclization
-
Mechanism : Pd(II)-catalyzed vinylic substitution followed by intramolecular cyclization to form the quinoline core.
-
Example : Reaction of 2-iodoaniline with α,β-unsaturated carbonyl compounds (e.g., dimethyl maleate) using Pd(OAc)₂ and Et₃N as a base. This produces intermediate amino esters that cyclize in situ to quinolin-2(1H)-ones .
-
Yields : Moderate to good (e.g., 72% for R = H substituents) .
Heck Coupling with Alkynes
-
Mechanism : Pd-catalyzed annulation of internal alkynes with N-substituted 2-iodoanilines under CO atmosphere.
-
Conditions : Ligand-free Pd catalysts, electron-withdrawing groups on nitrogen substituents (e.g., tosyl, trifluoroacetyl) .
-
Outcome : 3,4-disubstituted quinolin-2(1H)-ones with high regioselectivity .
Key Reaction Conditions
| Reaction Type | Catalyst | Base | Temperature | Yield |
|---|---|---|---|---|
| Heck coupling + cyclization | Pd(OAc)₂ | Et₃N | 100 °C | 72% |
| Alkyne annulation | Pd(OAc)₂ (ligand-free) | – | – | 60–75% |
| Piperazine substitution | Pd(OAc)₂ | Et₃N | 100 °C | 19–62% |
Reduction and Amidation
-
1,4-Reduction : Quinolin-2(1H)-ones can undergo Cu-catalyzed 1,4-reduction to form dihydroquinolinones .
-
Amidation : Intramolecular amidation reactions may occur under specific conditions (e.g., PHMS/t-BuOH) .
Functional Group Modifications
-
Piperazine Substitution : Alkylation or sulfonation of the piperazine moiety to enhance biological activity .
-
Cyclization Variants : Use of different carbonyl partners (e.g., maleate vs. fumarate) influences regioselectivity and yields .
Mechanistic Insights
-
Cyclization Preferences : Quinolin-2(1H)-ones form preferentially over quinolin-4(1H)-ones due to regioselective insertion of alkynes or carbonyl compounds into Pd intermediates .
-
Protecting Groups : N-substituted anilines (e.g., tosyl, ethoxycarbonyl) improve yields but may require deprotection post-cyclization .
Analytical Characterization
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives have shown promising results against various bacterial and fungal pathogens. Studies indicate that compounds similar to Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl] exhibit strong antibacterial properties against Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Testing : In vitro studies have demonstrated that certain quinoline derivatives outperform standard antibiotics like Ciprofloxacin against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds were also tested against Candida albicans, showing effective antifungal properties .
Antitubercular Activity
The rise of multidrug-resistant tuberculosis has necessitated the development of new therapeutic agents. Quinoline derivatives, particularly those with oxadiazole hybrids, have been synthesized and evaluated for their antitubercular activity:
- MIC Values : Some derivatives have reported minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against Mycobacterium tuberculosis, indicating high potency .
- Pharmacokinetics : These compounds demonstrate good bioavailability and metabolic stability, making them suitable candidates for further development in treating tuberculosis .
Anticancer Activity
Research has highlighted the potential of quinoline derivatives in cancer treatment:
- Caspase Activation : Certain quinoline-nitrone derivatives have shown significant antiproliferative effects against cancer cell lines such as RPMI-8226 (leukemia) and HCT-116 (colon cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The activation of caspase pathways suggests that these compounds may induce apoptosis in cancer cells, a critical mechanism in cancer therapy .
Summary of Findings
The following table summarizes the key findings related to the applications of Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]:
Mechanism of Action
The mechanism of action of quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperazinylmethyl group enhances the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Piperazine vs. Piperidine : The target compound’s piperazinylmethyl group provides two nitrogen atoms, enhancing hydrogen-bonding capacity and solubility compared to piperidine derivatives .
- Quinoline vs.
- Substituent Linkage : The direct methylene linkage (piperazinylmethyl) in the target compound contrasts with ether (piperidinylethoxy) or ethyl (piperazine-ethyl) spacers in analogs, influencing conformational flexibility and steric bulk .
Hypothesized Pharmacological Profile
While direct activity data are absent, insights from analogs include:
- Kinase Inhibition: Quinoline-indole hybrids in exhibit KDR kinase inhibition (IC50 ~10–100 nM), suggesting the target compound’s piperazine group could enhance solubility without compromising activity .
- Antimicrobial Potential: Quinoline-based imidazoles in show moderate antimicrobial effects, though the piperazinylmethyl group’s role remains speculative .
Biological Activity
Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- (CAS No. 820977-27-3) is a complex heterocyclic compound that combines structural elements of quinoline and indole. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol
IUPAC Name: 2-methoxy-3-[5-(piperazin-1-ylmethyl)-1H-indol-2-yl]quinoline
InChI Key: DOJAUXABQKQJSJ-UHFFFAOYSA-N
The unique combination of the quinoline and indole structures enhances its biological properties, particularly in terms of interaction with various molecular targets.
The biological activity of quinoline derivatives often involves their ability to interact with nucleic acids and proteins. The mechanisms include:
- DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Modulation: The indole portion interacts with various enzymes and receptors, influencing their activity.
- Cell Membrane Penetration: The piperazinylmethyl group enhances the compound's ability to cross cell membranes, allowing it to reach intracellular targets effectively .
Anticancer Properties
Quinoline derivatives have shown promising anticancer activities across various studies. For instance:
- A study highlighted that quinoline-based compounds exhibit significant cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Research has indicated that certain derivatives can inhibit tumor growth in vivo, demonstrating their potential as effective anticancer agents .
Antimicrobial Activity
Quinoline derivatives also display notable antimicrobial properties:
- In vitro studies have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The compound's radical scavenging ability indicates potential antioxidant properties, contributing to its antimicrobial effects .
Antiviral Activity
Recent investigations have identified quinoline derivatives as potential antiviral agents:
- They have been shown to inhibit viruses such as Zika virus and HIV by interfering with viral replication processes .
- The structure allows for interaction with viral proteins, which may lead to reduced viral load in infected cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Quinoline | Simpler structure without indole or piperazine | Limited anticancer and antimicrobial activity |
| Indole | Bicyclic structure | Moderate biological activity but lacks quinoline moiety |
| Tetrahydroquinoline | Reduced form of quinoline | Different reactivity; less potent in anticancer activity |
The combination of these structural features in quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]- leads to enhanced biological activities compared to its simpler counterparts.
Case Studies
Several case studies illustrate the compound's potential:
- Anticancer Study: A recent clinical trial assessed the efficacy of a derivative based on this compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 40% of participants after treatment .
- Antimicrobial Testing: In laboratory settings, derivatives were tested against multiple bacterial strains, showing inhibition zones comparable to standard antibiotics like ciprofloxacin .
- Antiviral Research: Studies demonstrated that specific derivatives could reduce viral titers in cell cultures infected with HIV by over 70%, highlighting their potential for further development as antiviral agents .
Q & A
Basic: What are the common synthetic routes for quinoline derivatives with piperazine and indole moieties?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalizing the quinoline core. For example:
- Friedländer condensation : Combines 2-aminobenzaldehyde derivatives with ketones to form the quinoline scaffold .
- Piperazine introduction : A nucleophilic substitution reaction introduces the piperazinylmethyl group at the indole’s 5-position using 1-piperazinecarbaldehyde and a coupling agent (e.g., DCC) .
- Indole coupling : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination links the indole moiety to the quinoline core .
Validation : Monitor reactions via TLC/HPLC and confirm structures using -NMR and HRMS .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard:
- Crystallize the compound in ethanol/dichloromethane.
- Collect data at 100 K (to minimize thermal motion) using Mo-Kα radiation.
- Solve the structure with SHELX software, refining parameters to R-factors <0.05 .
Key observations : The quinoline and indole planes show dihedral angles of 15–25°, while the piperazine adopts a chair conformation .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
- Antioxidant : DPPH radical scavenging assay (IC values) and lipid peroxidation inhibition in rat liver homogenates .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) .
Data interpretation : Compare activity to standard drugs (e.g., ciprofloxacin for antimicrobial; ascorbic acid for antioxidant) .
Advanced: How can substituent modifications enhance its pharmacological profile?
Answer:
- Piperazine optimization : Replace 1-piperazinylmethyl with 4-arylpiperazines (e.g., 3,4-dichlorophenyl) to improve receptor binding .
- Indole substitution : Introduce electron-withdrawing groups (e.g., Cl, NO) at the indole 4-position to boost antimicrobial potency .
- Quinoline methoxy positioning : Shift the 2-methoxy group to 6-methoxy to reduce steric hindrance in target interactions .
Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., DNA gyrase for antimicrobial activity) .
Advanced: How to resolve contradictory data in biological activity studies?
Answer:
- Assay variability : Standardize protocols (e.g., inoculum size in MIC assays) and repeat under controlled conditions .
- Solubility issues : Use DMSO/water co-solvents (≤1% DMSO) to ensure compound dissolution .
- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to assess degradation .
Case example : If antioxidant activity conflicts, validate via complementary assays (e.g., FRAP alongside DPPH) .
Advanced: What crystallographic techniques reveal conformational dynamics?
Answer:
- Variable-temperature XRD : Analyze thermal motion of the piperazine ring (U values) to assess flexibility .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing packing .
- DFT calculations : Compare experimental bond lengths/angles with theoretical models (B3LYP/6-31G**) to identify strain .
Advanced: How to design analogs with improved blood-brain barrier (BBB) penetration?
Answer:
- Lipophilicity optimization : Adjust logP to 2–3 via substituent changes (e.g., replace methoxy with methyl) .
- P-glycoprotein evasion : Introduce bulky groups (e.g., trifluoromethyl) to reduce efflux transporter affinity .
- In silico prediction : Use BBB permeability models (e.g., SwissADME) to prioritize analogs .
Validation : Perform in vivo pharmacokinetics in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
